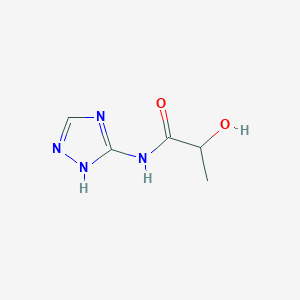

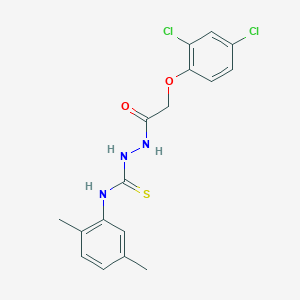

2-hydroxy-N-(1H-1,2,4-triazol-3-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-N-(1H-1,2,4-triazol-3-yl)propanamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a hydroxyl group and a triazole ring attached to a propanamide backbone

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as azoles, are known to primarily target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol . This process is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

Based on the structure of the compound and the known actions of similar compounds, it can be inferred that the nitrogen atoms of the 1,2,4-triazole ring may bind to the iron in the heme moiety of cyp-450 . This interaction could potentially inhibit the enzyme’s function, leading to disruption in the synthesis of ergosterol .

Biochemical Pathways

By inhibiting the function of CYP-450, the compound could disrupt the conversion of lanosterol to ergosterol, affecting the integrity and function of the cell membrane .

Pharmacokinetics

Similar compounds are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

Based on the potential mode of action, it can be inferred that the compound may lead to disruption in the synthesis of ergosterol, affecting the integrity and function of the cell membrane .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-N-(1H-1,2,4-triazol-3-yl)propanamide typically involves the reaction of 1H-1,2,4-triazole with a suitable propanamide derivative. One common method includes the following steps:

Formation of the Intermediate: The reaction begins with the formation of an intermediate by reacting 1H-1,2,4-triazole with a halogenated propanamide derivative under basic conditions.

Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxyl group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, where reaction parameters such as temperature, pressure, and reactant concentrations are carefully controlled.

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydroxy-N-(1H-1,2,4-triazol-3-yl)propanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Aplicaciones Científicas De Investigación

2-Hydroxy-N-(1H-1,2,4-triazol-3-yl)propanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Comparación Con Compuestos Similares

1H-1,2,4-Triazole: The parent compound, which lacks the hydroxyl and propanamide groups.

2-Hydroxy-1H-1,2,4-triazole: Similar structure but without the propanamide group.

N-(1H-1,2,4-Triazol-3-yl)acetamide: Similar structure with an acetamide group instead of propanamide.

Uniqueness: 2-Hydroxy-N-(1H-1,2,4-triazol-3-yl)propanamide is unique due to the presence of both a hydroxyl group and a propanamide moiety, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various applications.

Propiedades

IUPAC Name |

2-hydroxy-N-(1H-1,2,4-triazol-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-3(10)4(11)8-5-6-2-7-9-5/h2-3,10H,1H3,(H2,6,7,8,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWNVAKPDVTECS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC=NN1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(2-CHLOROPHENYL)METHYL]-3-(3,4-DIMETHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2997065.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2997083.png)

![Ethyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2997084.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2997085.png)

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2997086.png)